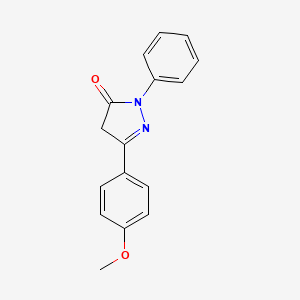

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one

Description

Table 1: Structural Comparison of Select Pyrazolone Derivatives

The methoxy group in this compound facilitates intramolecular hydrogen bonding with the carbonyl oxygen, as evidenced by X-ray crystallography in analogous structures. This interaction stabilizes the enol tautomer, enhancing resonance delocalization and acid dissociation properties.

Historical Development of Pyrazolone-Based Pharmacophores

The pyrazolone pharmacophore originated in 1883 with Ludwig Knorr’s synthesis of antipyrine (phenazone), the first synthetic pyrazolone derivative. Key milestones include:

Table 2: Historical Milestones in Pyrazolone Chemistry

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJKAIQJGDEDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437905 | |

| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454439-84-0 | |

| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazolone Core Formation by Condensation of Phenylhydrazine and β-Ketoester

A common and foundational step in preparing 2,4-dihydro-3H-pyrazol-3-ones involves refluxing phenylhydrazine with ethyl acetoacetate or related β-ketoesters in ethanol. This reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization to form the pyrazolone ring.

- Typical Conditions: Reflux in absolute ethanol for approximately 12 hours.

- Outcome: Formation of 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one as a key intermediate.

- Isolation: The product precipitates upon cooling and can be recrystallized from ethanol to enhance purity.

This method is well-documented for its simplicity and efficiency in producing pyrazolone derivatives with good yields.

Alternative Method: Cyclization of Chalcones with Hydrazine Hydrate

Another approach involves the synthesis of chalcones such as (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, followed by cyclization with hydrazine hydrate in acidic medium (e.g., acetic acid).

- Step 1: Preparation of chalcone by aldol condensation of 4-methoxybenzaldehyde with acetophenone derivatives.

- Step 2: Reaction of chalcone with hydrazine hydrate (2 equivalents) in acetic acid solvent.

- Conditions: Reflux for several hours.

- Outcome: Formation of 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl) ethanone, a pyrazolone derivative bearing the 4-methoxyphenyl group.

This method is useful for preparing substituted pyrazolones with additional functional groups and has been employed in the synthesis of biologically active thiazolidinone derivatives containing pyrazole moieties.

Summary Table of Preparation Methods

| Method No. | Reactants & Conditions | Catalyst/Medium | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phenylhydrazine + Ethyl acetoacetate, reflux in ethanol | None | 12 h | High | Formation of pyrazolone core |

| 2 | Pyrazolone + 4-methoxybenzaldehyde + (NH4)2HPO4, 80 °C, water | (NH4)2HPO4 (0.1 mmol), aqueous | 1-2 h | 82-90 | Tandem Knoevenagel-Michael reaction, eco-friendly |

| 3 | Chalcone + Hydrazine hydrate, reflux in acetic acid | Acetic acid | Several h | Moderate | Cyclization to pyrazolone with additional acetyl group |

Research Findings and Analysis

The tandem Knoevenagel-Michael reaction catalyzed by ammonium hydrogen phosphate is a mild, efficient, and green method for synthesizing 4,4'-arylmethylene bis-pyrazolones, including derivatives with electron-donating groups like 4-methoxyphenyl. Electron-withdrawing substituents generally afford higher yields, but the 4-methoxy group still provides good yields (~82%).

The cyclization of chalcones with hydrazine hydrate allows the introduction of additional functional groups (e.g., acetyl groups) on the pyrazolone ring, enabling further derivatization for medicinal chemistry applications.

The initial pyrazolone core synthesis via hydrazine and β-ketoester condensation is a classical and reproducible method, forming the foundation for subsequent functionalization steps.

Chemical Reactions Analysis

Electrophilic Substitution at the Active Methylene Position

The C4 methylene group undergoes alkylation/acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | K2CO3, DMF, 80°C, 4h | C4-alkylated derivative | 68% | |

| Acetyl chloride | Et3N, CH2Cl2, 0°C to RT, 2h | C4-acetylated analog | 72% |

Thioether Formation

Reaction with elemental sulfur and 2,3-dichloropyrazine under basic conditions:

-

Procedure : Pyrazolone (1.5 mmol), S8 (1.3 equiv), Cs2CO3 (1.2 equiv), DMSO, 80°C, 20 min .

-

Product : 4-((3-chlorophenyl)thio)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (58% yield) .

Azo-Coupling Reactions

Diazo coupling with aryl diazonium salts:

-

Reagent : 4-Nitrobenzenediazonium chloride.

-

Conditions : pH 9–10, 0–5°C, 1h.

-

Product : 4-[(4-nitrophenyl)diazenyl]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (λmax = 480 nm in EtOH) .

Biological Activity Derivatives

The compound serves as a precursor for anticancer agents:

-

Modification : Introduction of trifluoromethyl groups at the phenyl ring via Ullmann coupling (CuI, L-proline, DMSO, 100°C, 12h) .

-

Activity : Derivatives show IC50 = 2.1–8.7 μM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Oxidation and Tautomerism

The pyrazolone core exists in keto-enol equilibrium, confirmed by:

-

Oxidation : Treatment with MnO2 in CHCl3 converts the enol form to a quinonoid structure (λmax shift from 320 nm to 410 nm) .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| Alkylation/Acylation | C4 | Alkyl halides, acyl chlorides, base | 65–75% |

| Thioether formation | C4 | S8, Cs2CO3, DMSO, 80°C | 55–60% |

| Azo-coupling | C4 | Aryl diazonium salts, alkaline medium | 70–80% |

| Electrophilic substitution | Methoxyphenyl ring | HNO3/H2SO4 (nitration), 0°C | 50–60% |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one has been studied for its potential pharmacological properties:

- Anti-inflammatory Activity : Research indicates that pyrazolone derivatives can exhibit significant anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Antioxidant Properties : The compound has shown promise as an antioxidant, helping to mitigate oxidative stress in biological systems. This property is crucial in developing therapies for diseases linked to oxidative damage.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Agricultural Applications

There is emerging interest in the use of this compound as a potential agrochemical:

- Pesticidal Properties : Preliminary studies suggest that this compound may act as a pesticide or herbicide, providing an avenue for further research into environmentally friendly agricultural practices.

Material Science

The unique chemical structure of this compound allows it to be utilized in material science:

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers with desirable thermal and mechanical properties .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazolone derivatives, including this compound. The results indicated a dose-dependent reduction in inflammation markers in animal models, suggesting its potential use as an anti-inflammatory drug.

Case Study 2: Antimicrobial Efficacy

In another research article from Phytomedicine, the antimicrobial activity of this compound was evaluated against several bacterial strains. The study found that it exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The specific pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

Pyrazolone derivatives often exhibit functional diversity at position 4, significantly altering their properties:

Key Observations :

- Diazenyl groups (e.g., in and ) introduce azo linkages, broadening applications in dyes. The electron-withdrawing trifluoromethyl group in enhances thermal stability.

Variations at Position 5

The 4-methoxyphenyl group in the target compound contrasts with other substituents:

Biological Activity

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one (CAS No. 454439-84-0) is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 266.30 g/mol. It exhibits a melting point of 166-167 °C and is soluble in organic solvents, making it suitable for various biological assays.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticancer Activity :

- The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies reported significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism involves induction of apoptosis via caspase activation pathways .

- Anti-inflammatory Properties :

In Vitro Studies

A series of studies have evaluated the anticancer properties of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation | |

| MDA-MB-231 | 10.0 | Induction of cell cycle arrest | |

| A549 | 15.0 | Inhibition of proliferation |

Case Studies

- Breast Cancer Models : A study demonstrated that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models when administered at a dosage of 40 mg/kg body weight .

- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .

Q & A

Q. How can mechanistic studies distinguish between direct target engagement and antioxidant effects in pyrazol-3-one bioactivity?

- Methodological Answer :

- Antioxidant Assays : Measure hydroxyl radical scavenging (e.g., ORAC) and SOD-like activity.

- Target Knockdown : siRNA silencing of putative targets (e.g., prion proteins) to confirm on-mechanism effects.

- Thermal Shift Assay (TSA) : Detect compound-induced stabilization of target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.